3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

Description

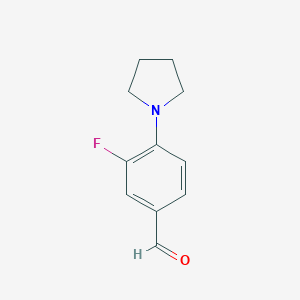

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 153659-43-9) is an aromatic aldehyde featuring a fluorine atom at the 3-position and a pyrrolidine ring at the 4-position of the benzene ring. The compound is characterized by its molecular formula $ \text{C}{11}\text{H}{12}\text{FNO} $ and a molecular weight of 193.2 g/mol . As an intermediate in organic synthesis, it is frequently utilized in the development of kinase inhibitors, opioid receptor antagonists, and anti-inflammatory agents . Its aldehyde group enables participation in condensation reactions, such as the formation of imidazo[4,5-b]pyridine derivatives, which are pivotal in medicinal chemistry . Safety data indicate that the compound is harmful via inhalation, skin contact, and ingestion, necessitating careful handling .

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLSJXIJFYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360129 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153659-43-9 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Design

The synthesis typically begins with 3-fluoro-4-chlorobenzaldehyde or 3-fluoro-4-bromobenzaldehyde , where the halogen (Cl/Br) at the para-position relative to the aldehyde group serves as the leaving group. Pyrrolidine acts as the nucleophile, displacing the halogen under heated conditions in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Key reaction equation :

Optimization of Reaction Conditions

Industrial protocols (e.g., VulcanChem) emphasize the following optimized parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile or DMF | Maximizes nucleophilicity of pyrrolidine |

| Temperature | 80–110°C | Accelerates substitution kinetics |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Molar Ratio | 1:1.2 (aldehyde:pyrrolidine) | Prevents over-alkylation |

The addition of 18-crown-6 (30 mol%) as a phase-transfer catalyst enhances yields by stabilizing the transition state through cation complexation. For example, in DMF at 110°C, this modification increases yields from 46% to 80% within 4.5 hours.

Reductive Amination Pathways

An alternative route employs reductive amination to install the pyrrolidine moiety. This method is advantageous when starting from nitro- or amino-substituted benzaldehydes.

Stepwise Functionalization

-

Nitro Reduction : 3-Fluoro-4-nitrobenzaldehyde is reduced to 3-fluoro-4-aminobenzaldehyde using hydrogen gas and a palladium catalyst.

-

Pyrrolidine Coupling : The amine intermediate reacts with pyrrolidine under reductive conditions (e.g., NaBH₃CN) to form the target compound.

Critical considerations :

-

Selectivity : Competing side reactions (e.g., over-reduction of the aldehyde) are mitigated by using mild reducing agents.

-

Protection Strategies : Temporary protection of the aldehyde group (e.g., as an acetal) may be necessary during nitro reduction.

Catalytic Alkylation Approaches

Recent advances leverage transition-metal-free catalysis for C–N bond formation. A notable example involves potassium tert-butoxide (t-BuOK) as a base catalyst, enabling direct coupling between 3-fluoro-4-hydroxybenzaldehyde and pyrrolidine.

Reaction Workflow

-

Deprotonation : t-BuOK abstracts the phenolic proton, generating a phenoxide intermediate.

-

Nucleophilic Attack : Pyrrolidine attacks the activated aromatic ring, displacing the hydroxyl group (via an elimination-addition mechanism).

-

Oxidation : The intermediate alcohol is oxidized to the aldehyde using MnO₂ or SO₃–DMSO.

Advantages :

-

Avoids halogenated precursors, reducing toxicity.

-

Compatible with aqueous workup (pH 8–9) and dichloromethane extraction.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| NAS | 70–80 | ≥98 | Moderate | Industrial |

| Reductive Amination | 50–65 | ≥95 | High | Laboratory |

| Catalytic Alkylation | 60–75 | ≥97 | Low | Pilot-scale |

Key takeaways :

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Reflux, 6–8 h | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 72–85% | |

| CrO₃ (Jones) | 0°C to rt, 4 h | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via protonation of the aldehyde oxygen, followed by hydride transfer to form the carboxylic acid. The electron-donating pyrrolidine group slightly deactivates the aromatic ring but does not hinder aldehyde reactivity.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the fluorine or pyrrolidine moieties:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 3-Fluoro-4-(pyrrolidin-1-yl)benzyl alcohol | 89% | |

| LiAlH₄ | THF, reflux, 2 h | Same as above | 93% |

Key Observation : Steric hindrance from the pyrrolidine group marginally slows reduction kinetics compared to unsubstituted benzaldehydes .

Condensation Reactions

The aldehyde participates in Knoevenagel and related condensations with active methylene compounds:

Mechanistic Pathway :

-

Base-catalyzed deprotonation of the active methylene compound.

-

Nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Aromatic Substitution (SNAr)

Electronic Effects : The pyrrolidine group at the 4-position donates electrons through resonance, reducing the electrophilicity of the fluorine-bearing carbon .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes alkylation or oxidation independently of the aldehyde group:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivative | 41% | |

| Oxidation (RuO₄) | RuCl₃, NaIO₄, H₂O | Pyrrolidinone derivative | 58% |

Selectivity : The aldehyde group remains intact during these transformations due to milder reaction conditions .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers generates unique oxidation products:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| O₂, Rose Bengal, λ = 450 nm | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 63% |

Pathway : Singlet oxygen abstracts a hydrogen from the aldehyde group, leading to peracid intermediates that decompose to carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde has been explored for its potential therapeutic applications, especially as a lead compound in drug discovery targeting various diseases, including neurological disorders and cancer.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits cell proliferation in prostate cancer cells (LNCaP and DU145) with IC50 values ranging from 47 μM to 61 μM . The compound's mechanism of action may involve the inhibition of aldehyde dehydrogenases, which are critical enzymes in cellular metabolism .

Neuropharmacological Potential

Due to its structural features, this compound is being investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. It is utilized in the formation of various heterocyclic compounds and pharmaceuticals through reactions such as condensation and substitution.

Synthesis of Heterocycles

The presence of both the fluorine atom and the pyrrolidinyl group allows for unique reactivity patterns that facilitate the synthesis of diverse heterocyclic structures. For example, it can participate in multi-component reactions to yield novel compounds with potential biological activities .

Materials Science

In materials science, this compound is being explored for its potential use in developing novel materials with specific electronic or optical properties. The incorporation of fluorine into organic materials can enhance their thermal stability and solubility, making them suitable for various applications including organic electronics and sensors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation (IC50: 47-61 μM) |

| Potential treatments for neurological disorders | Explored interactions with neurotransmitter systems | |

| Organic Synthesis Techniques | Multi-component reactions | Developed new compounds through innovative synthetic pathways |

Mécanisme D'action

The mechanism of action of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

- Electron-Donating Effects : Pyrrolidine’s smaller ring size and lower steric hindrance compared to piperazine/piperidine may enhance reactivity in nucleophilic addition reactions .

- Steric Bulk : Compounds with methyl-substituted piperidine (e.g., 3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde) show increased molecular weight and steric bulk, which could influence receptor binding in drug candidates .

Activité Biologique

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structure, which includes a fluorine atom and a pyrrolidine moiety, is being studied for its interactions with various biological targets. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H12FNO

- Molecular Weight : 209.22 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CN(CC1)C2=C(C=C(C=C2)C=O)F

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C11H12FNO |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | UGEOEVZVWWNWIR-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its structural components:

- Fluorine Atom : Enhances binding affinity to specific enzymes and receptors.

- Pyrrolidine Group : Modulates biological activity through interactions with biomolecules.

- Benzaldehyde Moiety : Participates in various chemical reactions, contributing to overall reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

Case Studies

- Antibacterial Activity : A study evaluated several pyrrolidine derivatives for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .

- Antifungal Activity : Another investigation focused on the antifungal properties of pyrrolidine derivatives against Candida albicans. The results showed that certain compounds displayed significant inhibition zones, suggesting potential therapeutic applications for fungal infections .

Binding Affinity Studies

Binding affinity studies are crucial for understanding how well this compound interacts with biological targets. These studies typically assess the compound's ability to bind to specific receptors or enzymes, which is essential for evaluating its pharmacological potential.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | C11H12FNO | Exhibits distinct biological activity potential |

| 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Different reactivity patterns due to substitution |

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Likely different pharmacological properties |

The presence of specific functional groups significantly influences the biological activity and reactivity of these compounds.

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, and how can reaction conditions influence yield?

A common method involves nucleophilic aromatic substitution of fluorobenzaldehyde derivatives with pyrrolidine. For example, heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours in the presence of potassium carbonate achieves a 93% yield . Temperature optimization (e.g., 35–55°C ranges in analogous syntheses ) and solvent selection (DMF vs. n-butanol ) critically affect reaction efficiency. Monitoring via TLC and purification via ethyl acetate extraction with ammonium chloride washes are standard .

Q. How can researchers validate the purity and structural integrity of this compound?

Key characterization methods include:

- 1H NMR : Peaks at δ ~10.01 ppm (aldehyde proton) and δ 3.30–3.33 ppm (pyrrolidine CH2 groups) confirm the structure .

- LC-MS/HRMS : Used to verify molecular ion peaks (e.g., m/z 204.07 for C11H11FNO) and isotopic patterns .

- Elemental analysis : Matching calculated vs. observed nitrogen content (e.g., ~7.5–7.99% N) ensures purity .

Q. What safety protocols are essential when handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) . Use PPE (gloves, goggles), work in a fume hood, and follow institutional guidelines for chemical storage (e.g., inert atmosphere, desiccants) and waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous fluorobenzaldehyde derivatives?

Discrepancies often arise from:

- Reagent ratios : Excess amine (e.g., 1.1 equiv. pyrrolidine) improves substitution efficiency .

- Catalyst/base selection : Potassium carbonate outperforms weaker bases in deprotonating intermediates .

- Reaction time : Microwave-assisted synthesis (e.g., 6 hours at 80°C ) vs. traditional heating (20 hours ) impacts side reactions.

Q. What strategies enhance the stability of this compound during downstream applications?

Q. How does the electronic effect of the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 3-position activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. This duality requires tailored conditions:

Q. What mechanistic insights explain the compound’s utility in synthesizing bioactive molecules?

The aldehyde group enables condensation with amines/thioureas to form imines or thiosemicarbazones, which are precursors for heterocycles (e.g., quinazolines or pyridines ). The pyrrolidine moiety enhances solubility and bioavailability in drug candidates, as seen in KOR antagonists like LY2456302 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.